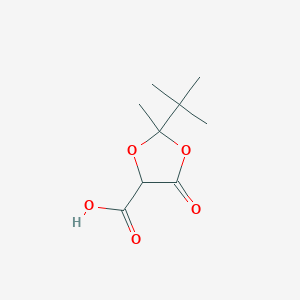
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-: is a complex organic compound with a unique structure that combines the fluorene backbone with a cycloheptatrienylidene group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cycloheptatrienylidene Group: The cycloheptatrienylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Addition of Phenyl Groups: The phenyl groups can be added through a Suzuki coupling reaction, where a boronic acid reacts with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound can be used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. This interaction can activate or inhibit biological pathways, resulting in various physiological effects.
相似化合物的比较
Similar Compounds
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-
Uniqueness
The uniqueness of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- lies in its combination of the fluorene backbone with the cycloheptatrienylidene group and two phenyl groups. This structure imparts unique electronic and photophysical properties, making it suitable for a wide range of applications in materials science, organic electronics, and medicinal chemistry.
属性
CAS 编号 |
834906-47-7 |
|---|---|
分子式 |
C32H22 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
9-cyclohepta-2,4,6-trien-1-ylidene-2,7-diphenylfluorene |
InChI |
InChI=1S/C32H22/c1-2-6-16-25(15-5-1)32-30-21-26(23-11-7-3-8-12-23)17-19-28(30)29-20-18-27(22-31(29)32)24-13-9-4-10-14-24/h1-22H |
InChI 键 |
FEHIKAJJTIWLOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC(=C2C3=C(C=CC(=C3)C4=CC=CC=C4)C5=C2C=C(C=C5)C6=CC=CC=C6)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)

![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)






